BSc3094

Description

Properties

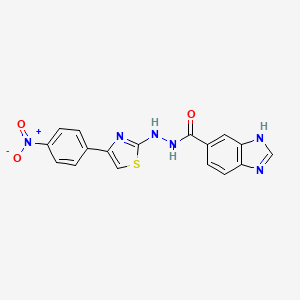

Molecular Formula |

C17H12N6O3S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide |

InChI |

InChI=1S/C17H12N6O3S/c24-16(11-3-6-13-14(7-11)19-9-18-13)21-22-17-20-15(8-27-17)10-1-4-12(5-2-10)23(25)26/h1-9H,(H,18,19)(H,20,22)(H,21,24) |

InChI Key |

VSMJKPUKWNIUBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NNC(=O)C3=CC4=C(C=C3)N=CN4)[N+](=O)[O-] |

Synonyms |

BSc 3094 BSc-3094 BSc3094 |

Origin of Product |

United States |

Foundational & Exploratory

BSc3094 Mechanism of Action in Tauopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, including Alzheimer's disease (AD), are a class of neurodegenerative disorders characterized by the pathological aggregation of the microtubule-associated protein Tau.[1][2] In a healthy state, Tau protein is crucial for stabilizing microtubules, which are essential components of the neuronal cytoskeleton involved in axonal transport.[1] In disease, Tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into insoluble neurofibrillary tangles (NFTs), a process that correlates strongly with cognitive decline.[1][2] Consequently, inhibiting Tau aggregation is a primary therapeutic strategy. BSc3094, a phenylthiazolyl-hydrazide derivative, has emerged as a potent inhibitor of Tau aggregation, demonstrating significant efficacy in various preclinical models of tauopathy.[1] This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Tau Aggregation

This compound is chemically identified as 2-[4-(4-nitrophenyl)-2-thiazolyl]hydrazide-1H-benzimidazole-6-carboxylic acid monohydrobromide.[1] Its primary mechanism is the direct inhibition of Tau protein aggregation.[1][2] Studies have shown that this compound operates at the level of the Tau repeat domain, the region responsible for the protein's propensity to aggregate.[1] By targeting monomeric Tau, this compound is believed to prevent the conformational changes and self-assembly that lead to the formation of toxic oligomers and insoluble fibrils.[1][3]

References

- 1. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of BSc3094: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSc3094, a phenylthiazolyl-hydrazide derivative, has emerged as a potent inhibitor of Tau protein aggregation, a pathological hallmark of Alzheimer's disease (AD) and other tauopathies. Preclinical studies have demonstrated its efficacy in reducing Tau pathology and improving cognitive function in various models, highlighting its significant therapeutic potential. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its role in the Tau aggregation pathway.

Introduction

The microtubule-associated protein Tau is integral to the stability of the neuronal cytoskeleton. In a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, Tau becomes hyperphosphorylated and aggregates into insoluble paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[1][2] The extent of this Tau pathology is strongly correlated with cognitive decline, making the inhibition of Tau aggregation a promising therapeutic strategy.[1][2][3] this compound is a small molecule that has been identified as a potent inhibitor of this process.[4][5] This whitepaper will delve into the preclinical evidence supporting the therapeutic utility of this compound.

Mechanism of Action

This compound exerts its therapeutic effect through direct inhibition of Tau aggregation.[4] It has been shown to not only prevent the formation of new Tau aggregates but also to dissolve preformed Tau PHFs.[4] The molecule interacts with the repeat domain of the Tau protein, which is responsible for its aggregation.[1] Saturation Transfer Difference (STD)-NMR studies have elucidated the binding epitope of this compound with the Tau K18 fragment, revealing a specific interaction.[6][7] This direct interference with the Tau aggregation cascade is the primary mechanism through which this compound mitigates Tau pathology.

Preclinical Efficacy: Quantitative Data Summary

The therapeutic potential of this compound has been evaluated in a range of preclinical models, from cell-based assays to transgenic mouse models of tauopathy. The following tables summarize the key quantitative findings from these studies.

| In Vitro Efficacy | |

| Model System | N2a cells expressing pro-aggregant mutant human Tau[1][6] |

| Parameter | Inhibition of Tau Aggregation |

| Result | >82% reduction[1] |

| Parameter | Cytotoxicity |

| Result | No cytotoxic effects observed[1][6] |

| Parameter | Cell Viability |

| Result | Increased[1] |

| Ex Vivo Efficacy | |

| Model System | Organotypic hippocampal slices from pro-aggregant Tau transgenic mice[1][8] |

| Parameter | Pre-synaptic Impairment (Paired-Pulse Depression) |

| Result | Reversal of paired-pulse depression[1][8] |

| In Vivo Efficacy (rTg4510 Mice) | |

| Model System | rTg4510 mice expressing human Tau with P301L mutation[1][2] |

| Administration | Direct intraventricular infusion (3 mg/kg) via Alzet osmotic pumps[2][8] |

| Parameter | Sarkosyl-Insoluble Tau (Cortical Extracts) |

| Result | ≈70% reduction[8] |

| Parameter | Tau Phosphorylation (Ser262/S356 - 12E8 antibody) |

| Result | Increased ≈80% in vehicle-treated transgenic mice vs. controls; this compound reversed this increase to control levels.[1] |

| Parameter | Tau Phosphorylation (Ser396/Ser404 - PHF-1 antibody) |

| Result | Increased ≈15-fold in vehicle-treated transgenic mice vs. controls; this compound reversed this increase by about half (to ≈7-fold vs. controls).[9] |

| Parameter | Cognition and Behavior |

| Result | Improved cognition in various behavioral tasks and reduced anxiety-like behavior.[1][2] Partial reversal of memory deficits.[8] |

| Biophysical Interaction | |

| Technique | Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR)[10] |

| Interaction | This compound with Tau construct K18 |

| Parameter | Dissociation Constant (KD) |

| Result | 62 ± 12 µM[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vivo Drug Administration in rTg4510 Mice

To overcome the poor blood-brain barrier permeability of this compound, direct central nervous system administration was employed in transgenic mouse studies.[1][2]

-

Subjects: rTg4510 mice expressing the P301L mutation of human Tau.[1][2]

-

Delivery System: Alzet osmotic pumps were used for continuous infusion.[1][2]

-

Procedure:

-

A cannula is stereotactically implanted into the lateral ventricle of the mouse brain.

-

The cannula is connected via tubing to an Alzet osmotic pump subcutaneously implanted on the back of the mouse.

-

The pump is filled with this compound solution (or vehicle control) to deliver a constant, predetermined dose over the treatment period (e.g., 2 months).[1][2]

-

Assessment of Tau Pathology

-

Sample Preparation: Brain tissue (e.g., cortex) is homogenized. To separate soluble and insoluble Tau fractions, a sarkosyl extraction method is used.

-

Quantification of Insoluble Tau: The sarkosyl-insoluble fraction is analyzed by Western blotting using antibodies specific for human Tau.[1]

-

Quantification of Phosphorylated Tau: Total brain lysates are analyzed by Western blotting using phosphorylation-specific Tau antibodies, such as 12E8 (pSer262/pS356) and PHF-1 (pSer396/pSer404).[1][9] Band intensities are quantified and normalized to a loading control.

Behavioral Testing

Cognitive improvements were assessed using a battery of standard behavioral tests.

-

Y-Maze: To assess spatial working memory, mice are allowed to explore a Y-shaped maze. The sequence and number of arm entries are recorded to determine the percentage of spontaneous alternations.[1]

-

Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The latency to find the platform over several days of training is measured.[1]

In Vitro Tau Aggregation Assay

The inhibitory effect of this compound on Tau aggregation in a cellular context was evaluated as follows:

-

Cell Line: N2a neuroblastoma cells engineered to inducibly express a pro-aggregant form of the Tau repeat domain.[6]

-

Procedure:

-

Induce expression of the Tau construct.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

After an incubation period, lyse the cells and separate soluble and insoluble fractions by centrifugation.

-

Analyze the amount of Tau in each fraction by SDS-PAGE and Western blotting.[11]

-

The percentage of inhibition is calculated by comparing the ratio of soluble to insoluble Tau in treated versus control cells.[11]

-

Visualizing the Mechanism and Workflow

To better illustrate the context of this compound's action and the experimental processes, the following diagrams are provided.

Caption: Mechanism of this compound in the Tau aggregation pathway.

Caption: Workflow for in vivo evaluation of this compound in rTg4510 mice.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a Tau aggregation inhibitor for the treatment of Alzheimer's disease and other tauopathies.[1] It has demonstrated a robust ability to reduce key pathological hallmarks of the disease and to improve cognitive function in relevant animal models.[1][2]

Despite these promising results, several challenges remain. The primary obstacle for clinical development is the compound's poor blood-brain barrier permeability, which necessitated direct brain infusion in mouse studies.[1][2] Future research should focus on the development of derivatives of this compound with improved pharmacokinetic properties to enable systemic administration. Furthermore, while preclinical models are invaluable, the efficacy and safety of any new therapeutic agent must ultimately be established in human clinical trials. To date, there is no public information indicating that this compound has advanced to this stage. Continued investigation into this and related compounds is warranted to translate these encouraging preclinical findings into a viable therapy for patients suffering from devastating neurodegenerative diseases.

References

- 1. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tau; One Protein, So Many Diseases [mdpi.com]

- 4. This compound 一臭化水素酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Potential synergy between tau aggregation inhibitors and tau chaperone modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

BSc3094: A Technical Whitepaper on a Phenylthiazolyl-Hydrazide Class Tau Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The inhibition of Tau aggregation represents a promising therapeutic strategy to halt or slow disease progression. This technical guide provides an in-depth overview of BSc3094, a phenylthiazolyl-hydrazide derivative identified as a potent inhibitor of Tau aggregation. This document consolidates key findings from in vitro, cell-based, and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics for tauopathies.

Introduction

This compound, with the chemical name 2-[4-(4-nitrophenyl)-2-thiazolyl]hydrazide-1H-benzimidazole-6-carboxylic acid monohydrobromide, is a small molecule that has demonstrated significant efficacy in inhibiting Tau aggregation.[1] Early screening efforts identified the phenylthiazolyl-hydrazide (PTH) class of compounds as promising candidates, with this compound emerging as a lead compound due to its potent anti-aggregation properties and low cytotoxicity.[2][3] This whitepaper will detail the preclinical data supporting the therapeutic potential of this compound, focusing on its mechanism of action, efficacy in various models, and the experimental methodologies used to generate these findings.

Mechanism of Action

This compound is understood to directly interfere with the self-assembly of Tau proteins, thereby preventing the formation of paired helical filaments (PHFs) and subsequent neurofibrillary tangles (NFTs). Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy has been employed to elucidate the binding epitope of this compound with the Tau protein construct K18.[4] These studies revealed a specific interaction, with a determined dissociation constant (KD) of 62 ± 12 µM.[5][6] The binding involves the aromatic rings and the nitro group of this compound, suggesting that hydrophobic and π-stacking interactions contribute significantly to its binding affinity.[4][7]

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy and Properties of this compound

| Parameter | Value | Model System | Reference |

| IC50 (Aggregation Inhibition) | ~1.2 µM | In vitro (full-length Tau) | [3] |

| Dissociation Constant (KD) | 62 ± 12 µM | Tau construct K18 | [5][6] |

| Cytotoxicity (LDH Release) | 5.2 ± 6.6% | N2a cells | [3] |

| Reduction of Aggregation-Positive Cells | ~80% | N2a cell model | [3] |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Value | Model System | Route of Administration | Reference |

| Brain Concentration | ~70 ng/mL | Wild-type mice | Intravenous (3 mg/kg) | [1][8] |

| Half-life in Brain | 0.8 hours | Wild-type mice | Intravenous (3 mg/kg) | [1][9] |

Table 3: In Vivo Efficacy of this compound in rTg4510 Mice

| Parameter | This compound Treatment Effect | Model System | Route of Administration | Reference |

| Sarkosyl-Insoluble Tau | ~70% reduction | rTg4510 mice | Intraventricular (1.5 mM) | [1][10] |

| Tau Phosphorylation (Ser262/S356) | Reversed to control levels | rTg4510 mice | Intraventricular | [1] |

| Tau Phosphorylation (Ser396/Ser404) | Reduced by ~50% | rTg4510 mice | Intraventricular | [1] |

| Anxiety-like Behavior (Open Field) | Reversed to control levels | rTg4510 mice | Intraventricular | [1][11] |

| Recognition Memory (NOR Test) | Reversed to control levels | rTg4510 mice | Intraventricular | [1] |

| Long-term Spatial Memory (MWM) | Partially reversed | rTg4510 mice | Intraventricular | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Tau Aggregation Assay

This protocol is based on the methods used to assess the inhibitory potency of this compound on Tau aggregation.

-

Protein Preparation : Recombinant full-length human Tau (hTau40) or Tau constructs (e.g., K18) are expressed in E. coli and purified.

-

Aggregation Induction : Aggregation is induced by the addition of an inducer, such as heparin or arachidonic acid, to the purified Tau protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Inhibitor Treatment : this compound, dissolved in a suitable solvent like DMSO, is added to the Tau solution at various concentrations. A vehicle control (DMSO) is run in parallel.

-

Incubation : The mixture is incubated at 37°C with gentle agitation for a specified period to allow for fibril formation.

-

Quantification : The extent of aggregation is quantified using the Thioflavin S (ThS) or Thioflavin T (ThT) fluorescence assay. The fluorescence intensity, which correlates with the amount of aggregated Tau, is measured using a fluorescence plate reader.

-

IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Tau Aggregation Model

This protocol describes the methodology used to evaluate this compound in a cellular context.

-

Cell Line : N2a neuroblastoma cells stably transfected with an inducible vector expressing a pro-aggregant Tau construct (e.g., K18ΔK280) are commonly used.[2]

-

Induction of Tau Expression : Tau expression is induced by the addition of an inducing agent, such as doxycycline, to the cell culture medium.

-

Inhibitor Treatment : this compound is added to the culture medium at various concentrations.

-

Incubation : Cells are incubated for a period of days to allow for Tau expression and aggregation.

-

Analysis of Aggregation : The number of cells containing Tau aggregates is quantified by staining with Thioflavin S and subsequent fluorescence microscopy.

-

Cytotoxicity Assay : Cell viability is assessed using a lactate dehydrogenase (LDH) release assay to measure cytotoxicity.[2]

In Vivo Murine Model of Tauopathy (rTg4510)

This protocol outlines the in vivo evaluation of this compound in a transgenic mouse model of tauopathy.[1]

-

Animal Model : The rTg4510 mouse model, which expresses human Tau with the P301L mutation, is utilized. These mice develop age-dependent neurofibrillary tangles and cognitive deficits.[1]

-

Drug Administration : Due to poor blood-brain barrier permeability, this compound is administered directly into the brain.[1] This is achieved by implanting Alzet osmotic pumps connected to a cannula for continuous infusion into the lateral ventricle.[1][8]

-

Treatment Regimen : Mice receive a continuous infusion of this compound (e.g., 1.5 mM solution) or vehicle over a period of several weeks (e.g., 28 days).[1]

-

Behavioral Assessment : A battery of behavioral tests is conducted to assess cognitive function, including the Novel Object Recognition (NOR) test for recognition memory, the Y-maze for spatial working memory, and the Morris Water Maze (MWM) for spatial learning and memory.[1]

-

Biochemical Analysis : Following the treatment period, brain tissue is collected for biochemical analysis. Sarkosyl-insoluble Tau fractions are prepared to quantify aggregated Tau levels by Western blotting.[1]

-

Phospho-Tau Analysis : The levels of phosphorylated Tau at specific epitopes (e.g., Ser262/S356 detected by the 12E8 antibody, and Ser396/Ser404 detected by the PHF-1 antibody) are measured by Western blotting to assess the effect of the inhibitor on Tau hyperphosphorylation.[1]

-

Statistical Analysis : Data from behavioral and biochemical analyses are statistically evaluated to determine the significance of the treatment effects.[1]

Visualizations

Signaling and Pathological Cascade

The following diagram illustrates the proposed mechanism of action of this compound within the broader context of Tau pathology.

References

- 1. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tau as a therapeutic target in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.mpg.de [pure.mpg.de]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pure.mpg.de [pure.mpg.de]

A Technical Guide to the Preclinical Evaluation of BSc3094 in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The extent of tau pathology strongly correlates with cognitive decline, making it a critical therapeutic target.[1] This document provides a detailed overview of the preclinical studies of BSc3094, a small molecule inhibitor of tau aggregation, in a transgenic mouse model of tauopathy. The findings demonstrate that this compound can effectively reduce key pathological hallmarks of the disease and improve cognitive function, highlighting its potential as a therapeutic agent for AD and other tauopathies.[1][2]

Introduction: The Role of Tau in Alzheimer's Disease

In a healthy brain, the microtubule-associated protein tau plays a crucial role in stabilizing microtubules. In Alzheimer's disease, tau becomes abnormally modified and aggregates, forming NFTs within neurons.[1] This process is believed to be a central driver of neurodegeneration and the subsequent cognitive and behavioral symptoms of the disease.[1][3] Consequently, therapeutic strategies aimed at preventing tau aggregation are of significant interest in the development of new treatments for AD.[4] this compound has been identified as a potent inhibitor of tau aggregation in vitro and in various models, though it is noted to have poor blood-brain barrier permeability.[2]

Proposed Mechanism of Action of this compound

This compound is designed to directly interfere with the aggregation process of the tau protein. The prevailing hypothesis is that by binding to tau monomers or early oligomeric species, this compound prevents their assembly into the larger, insoluble fibrils that constitute NFTs. This intervention is expected to reduce the levels of toxic tau species, thereby mitigating downstream pathological effects such as synaptic dysfunction and neuronal cell death.

Caption: Proposed mechanism of this compound in the Tau pathology cascade.

Experimental Protocols

The primary preclinical evaluation of this compound was conducted using the rTg4510 transgenic mouse model, which expresses human tau with the P301L mutation, leading to age-dependent development of NFTs and cognitive deficits.[1]

Animal Model and Drug Administration

-

Model: rTg4510 mice, which express the P301L mutation of human tau.[1] Littermate CaMk2a-tTA mice were used as controls.[5]

-

Drug Delivery: Due to poor blood-brain barrier penetration, this compound was infused directly into the lateral ventricle of the brain.[1][2] This was achieved using Alzet osmotic pumps connected to a cannula placed on the skull of the mice.[1]

-

Treatment Duration: The drug treatment lasted for 2 months.[1] Some reports mention a 4-week application.[2]

Biochemical Analysis

-

Tau Phosphorylation and Insolubility: Levels of phosphorylated tau and sarkosyl-insoluble tau were measured to assess the direct impact of this compound on tau pathology.[1]

-

Western Blotting: Protein levels were quantified using Western blotting with specific antibodies. Key antibodies included 12E8 and PHF-1 for phosphorylated tau, K9JA for total tau, and antibodies for synaptic markers like PSD95, Synaptophysin, and GluR1.[2]

Behavioral and Cognitive Assessments

A battery of behavioral tests was used to evaluate the effect of this compound on cognitive function and anxiety-like behavior.

-

Novel Object Recognition (NOR) Test: To assess recognition memory.[5]

-

Y-Maze Test: To evaluate spatial reference memory.[5]

-

Morris Water Maze (MWM): To test long-term spatial learning and memory.[5]

-

Anxiety-like Behavior: Assessed through relevant behavioral paradigms.[1]

Caption: High-level experimental workflow for the preclinical study of this compound.

Summary of Preclinical Data

This compound demonstrated efficacy in reducing both the biochemical and behavioral deficits observed in the rTg4510 mouse model.

Biochemical Efficacy

Treatment with this compound led to a significant reduction in the pathological forms of tau in the brains of rTg4510 mice.[1]

| Parameter | Model | Treatment | Outcome | Statistical Significance | Citation |

| Tau Phosphorylation | rTg4510 Mice | This compound | Significantly reduced levels of phosphorylated tau (detected with 12E8 and PHF-1 antibodies). | p < 0.05 | [1][2][6] |

| Sarkosyl-Insoluble Tau | rTg4510 Mice | This compound | Significantly reduced levels of sarkosyl-insoluble tau. | Not specified | [1][2] |

Behavioral and Cognitive Efficacy

The compound also showed positive effects on cognition and anxiety-like behaviors.[1]

| Behavioral Test | Model | Treatment | Outcome | Statistical Significance | Citation |

| Novel Object Recognition | rTg4510 Mice | This compound | Reversed memory impairment back to control levels. | p = 0.0171 (vs. vehicle) | [5] |

| Anxiety-like Behavior | rTg4510 Mice | This compound | Reduced anxiety-like behavior. | Not specified | [1] |

| Y-Maze (Spatial Memory) | rTg4510 Mice | This compound | Did not improve spatial reference memory deficits. | - | [5] |

| Morris Water Maze | rTg4510 Mice | This compound | Did not reverse memory deficits in latency to escape. | - | [5] |

Discussion and Future Directions

The preclinical data for this compound are promising, demonstrating that direct inhibition of tau aggregation in the brain can lead to a reduction in tau pathology and an improvement in some cognitive deficits in a relevant animal model.[1][2] The significant reduction in both phosphorylated and insoluble tau confirms the compound's on-target activity.[1][2]

However, the study also highlights key challenges. The lack of robust improvement in synaptic markers and in all cognitive tests suggests that intermediate tau oligomers, rather than large aggregates, might be the primary toxic species.[2] Furthermore, the poor blood-brain barrier permeability of this compound necessitated direct central nervous system administration, which is not a viable long-term therapeutic strategy for a chronic disease like AD.[1][2]

Future research should focus on:

-

Developing derivatives of this compound with improved pharmacokinetic properties, particularly blood-brain barrier penetration.

-

Investigating the efficacy of treatment at different stages of disease progression.

-

Conducting comprehensive toxicology and safety studies to prepare for potential clinical development.[7][8]

Conclusion

In vivo investigations have shown that this compound is capable of partially reducing the pathological hallmarks typically seen in tau transgenic mice and improving certain cognitive and behavioral symptoms.[1][2] These findings validate the inhibition of tau aggregation as a therapeutic strategy for Alzheimer's disease and position this compound as a promising lead compound for further drug development efforts.[1]

References

- 1. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorbyt.com [biorbyt.com]

- 4. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Short-term toxicity studies of thallium (I) sulfate administered in drinking water to Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

The Effect of BSc3094 on Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease (AD) and other neurodegenerative disorders known as tauopathies. Hyperphosphorylation of Tau leads to its aggregation into neurofibrillary tangles (NFTs), a hallmark of AD that correlates with cognitive decline. BSc3094, a phenylthiazolyl-hydrazide (PTH) derivative, has emerged as a potent inhibitor of Tau aggregation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on Tau phosphorylation. In vivo and in vitro studies have demonstrated that this compound significantly reduces Tau phosphorylation at key pathological sites, not by direct kinase inhibition, but as a downstream consequence of preventing the aggregation cascade. This document summarizes the quantitative data, details the experimental protocols used in pivotal studies, and provides visualizations of the relevant pathways and workflows.

Core Mechanism of Action

This compound is primarily characterized as a Tau aggregation inhibitor.[1] Its mechanism does not involve the direct inhibition of Tau-related kinases such as GSK-3β or CDK5. Instead, this compound directly binds to the Tau protein to prevent its self-assembly into the β-sheet structures that form paired helical filaments (PHFs) and ultimately NFTs.[1][2]

Saturation Transfer Difference (STD-NMR) spectroscopy has shown that this compound interacts with the Tau protein, with strong interactions observed in the aromatic regions of the inhibitor.[1] By stabilizing monomeric Tau or preventing the conformational changes necessary for aggregation, this compound disrupts the entire pathological cascade. The observed reduction in Tau hyperphosphorylation is therefore considered a secondary, albeit highly significant, therapeutic effect. By inhibiting the formation of toxic aggregated species, the cellular environment that promotes aberrant kinase activity and phosphatase dysfunction is ameliorated, leading to a normalization of Tau phosphorylation levels.

References

An In-depth Technical Guide to the Discovery and Development of BSc3094: A Potent Tau Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSc3094 is a novel phenylthiazolyl-hydrazide derivative that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease and other tauopathies. Identified through a comprehensive screening process, this small molecule acts as a potent inhibitor of Tau protein aggregation, a key pathological hallmark of these neurodegenerative conditions. Preclinical studies have shown that this compound can effectively reduce Tau pathology and ameliorate cognitive deficits in a transgenic mouse model. However, its development is challenged by poor blood-brain barrier permeability, necessitating further investigation into optimized delivery methods or derivative compounds. This guide provides a detailed overview of the discovery, mechanism of action, and preclinical development of this compound, including experimental protocols and key quantitative data.

Discovery and Initial Screening

This compound belongs to the phenylthiazolyl-hydrazide (PTH) class of compounds, which were identified as potent inhibitors of Tau aggregation through a multi-step screening process. The initial effort involved screening a library of 200,000 compounds, which was subsequently narrowed down through in silico methods to predict novel, effective scaffolds.[1][2] This led to the synthesis and evaluation of 49 PTH derivatives, including this compound.[1][2]

The primary in vitro screening assay used to identify and characterize these compounds was a thioflavin S (ThS) fluorescence assay. This assay measures the extent of Tau aggregation by detecting the fluorescence emitted when ThS binds to the β-sheet structures characteristic of Tau fibrils. The inhibitory potential of the compounds was quantified by their half-maximal inhibitory concentration (IC50) for de novo aggregation and their half-maximal depolymerizing concentration (DC50) for pre-formed aggregates.[2] While the specific IC50 and DC50 values for this compound from this initial broad screening are not detailed in the available literature, a lead PTH compound (BSc2436) showed an IC50 of 7.7 µM and a DC50 of 10.8 µM.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of Tau protein aggregation.[3] Pathological Tau undergoes hyperphosphorylation, causing it to detach from microtubules and aggregate into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[4][5] This process is believed to be a central driver of neurodegeneration in Alzheimer's disease and other tauopathies.[3] this compound is thought to interfere with this process by binding to the Tau protein and preventing its self-assembly into toxic aggregates.[6]

dot

Caption: Tau Aggregation Signaling Pathway and this compound's Point of Intervention.

Preclinical In Vivo Studies

The efficacy of this compound was evaluated in the rTg4510 transgenic mouse model, which expresses the human Tau P301L mutation and develops age-dependent neurofibrillary tangle pathology and cognitive deficits.[3]

Pharmacokinetics and Blood-Brain Barrier Permeability

Initial pharmacokinetic studies revealed that this compound has poor permeability across the blood-brain barrier (BBB). Following intravenous administration, the concentration of the compound in the brain was very low, with a short half-life.[7] This necessitated a direct-to-brain delivery method for the in vivo efficacy studies.

In Vivo Efficacy in rTg4510 Mice

In a key study, this compound was continuously infused into the lateral ventricle of rTg4510 mice for two months using Alzet osmotic pumps, thereby bypassing the BBB.[3] The treatment led to a significant reduction in the pathological hallmarks of tauopathy.

Quantitative Data from In Vivo Studies

| Parameter | Vehicle-treated rTg4510 | This compound-treated rTg4510 | Outcome |

| Biochemical Markers | |||

| Phosphorylated Tau (12E8 antibody) | Increased vs. control | Significantly reduced vs. vehicle | Reversal of hyperphosphorylation[8] |

| Phosphorylated Tau (PHF-1 antibody) | ~15-fold increase vs. control | Reduced by ~50% vs. vehicle | Significant reduction in hyperphosphorylation[8] |

| Sarkosyl-insoluble Tau | Elevated | Significantly reduced | Reduction in aggregated Tau[3] |

| Behavioral Outcomes | |||

| Anxiety-like behavior (Open Field Test) | Increased | Reduced to control levels | Amelioration of anxiety[3] |

| Cognitive deficits (Novel Object Recognition) | Impaired | Improved to control levels | Reversal of cognitive impairment[9] |

| Spatial Memory (Morris Water Maze) | Impaired | No significant improvement | Limited effect on spatial memory[7] |

Experimental Protocols

In Vitro Tau Aggregation Assay (Thioflavin S)

-

Protein Preparation: Recombinant human Tau protein (e.g., the K19 fragment) is expressed and purified.

-

Aggregation Induction: Tau aggregation is induced by the addition of a polyanionic cofactor, such as heparin.

-

Inhibitor Addition: this compound or other test compounds are added at varying concentrations to the Tau-heparin mixture.

-

Incubation: The mixture is incubated at 37°C with agitation to promote fibril formation.

-

Fluorescence Measurement: At specified time points, Thioflavin S is added to aliquots of the mixture. Fluorescence is measured using a fluorometer with excitation and emission wavelengths appropriate for ThS (e.g., ~440 nm excitation and ~521 nm emission).

-

Data Analysis: The reduction in fluorescence in the presence of the inhibitor compared to a vehicle control is used to calculate the percent inhibition and the IC50 value. For depolymerization assays (DC50), the inhibitor is added to pre-formed Tau fibrils.

Caption: Experimental workflow for the in vivo study of this compound in rTg4510 mice.

Current Status and Future Directions

As of late 2024, there is no publicly available information regarding this compound entering clinical trials or being actively developed by a pharmaceutical company. The significant challenge of its poor blood-brain barrier permeability is a major hurdle for its clinical translation. [7] Future research will likely focus on:

-

Medicinal Chemistry Optimization: Synthesizing and screening derivatives of this compound with improved pharmacokinetic properties, particularly the ability to cross the BBB.

-

Novel Drug Delivery Systems: Investigating advanced drug delivery strategies, such as nanoparticle encapsulation or conjugation with BBB-penetrating molecules, to enhance brain uptake of this compound.

-

Further Preclinical Evaluation: More extensive preclinical studies to fully characterize the safety and efficacy profile of this compound or its derivatives in various models of tauopathy.

The promising preclinical efficacy of this compound in reducing Tau pathology underscores the potential of Tau aggregation inhibitors as a therapeutic strategy for Alzheimer's disease and related neurodegenerative disorders. Overcoming the challenge of brain delivery will be critical to realizing the clinical potential of this compound and its class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of tau aggregation and toxicity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]

- 5. Tau Protein Hyperphosphorylation and Aggregation in Alzheimer’s Disease and Other Tauopathies, and Possible Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Pathways Affected by BSc3094 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSc3094 is a novel synthetic compound demonstrating significant potential as a targeted therapeutic agent. This document provides a comprehensive technical overview of the primary cellular pathway modulated by this compound, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. Dysregulation of this pathway is a frequent occurrence in various human cancers, leading to uncontrolled cell growth and proliferation.[1][2] this compound has been engineered to selectively inhibit key components of this pathway, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide details the mechanism of action of this compound, presents quantitative data from preclinical studies, outlines the experimental protocols used for its evaluation, and provides visual representations of the affected pathways and experimental workflows.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Growth and Survival

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[3][4] The pathway is typically activated by extracellular signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[3] This binding event triggers the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as protein kinase B).[3]

Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the activation of mTOR.[1] mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate overlapping yet distinct cellular functions.[1] mTORC1, in particular, is a master regulator of protein synthesis and cell growth.[1]

In many cancers, components of the PI3K/Akt/mTOR pathway are frequently mutated or amplified, leading to its constitutive activation and subsequent uncontrolled cell proliferation and survival.[1][6] The tumor suppressor protein PTEN, which counteracts PI3K activity by dephosphorylating PIP3, is often mutated or lost in cancer cells, further contributing to pathway hyperactivation.[1][4]

Mechanism of Action of this compound

This compound is a potent, ATP-competitive inhibitor that dually targets the kinase domains of PI3K and mTOR. This dual inhibition leads to a more comprehensive and sustained blockade of the signaling cascade compared to agents that target a single node in the pathway. By inhibiting PI3K, this compound prevents the production of PIP3, thereby blocking the activation of Akt. Concurrently, its inhibition of mTORC1 and mTORC2 directly prevents the phosphorylation of downstream effectors crucial for protein synthesis and cell survival.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |

| MCF-7 | Breast | E545K (mutant) | Wild-type | 5.2 |

| MDA-MB-231 | Breast | Wild-type | Wild-type | 89.7 |

| SKOV3 | Ovarian | H1047R (mutant) | Null | 3.8 |

| A549 | Lung | Wild-type | Wild-type | 124.3 |

| U87-MG | Glioblastoma | Wild-type | Null | 7.1 |

Table 2: Western Blot Quantification of Phosphorylated Proteins in MCF-7 Cells (24h Treatment)

| Treatment | p-Akt (Ser473) (% of Control) | p-mTOR (Ser2448) (% of Control) | p-S6K (Thr389) (% of Control) |

| Vehicle Control | 100 ± 8.5 | 100 ± 7.2 | 100 ± 9.1 |

| This compound (10 nM) | 12 ± 3.1 | 8 ± 2.5 | 15 ± 4.3 |

| This compound (100 nM) | 3 ± 1.5 | 2 ± 1.1 | 5 ± 2.0 |

Table 3: Cell Viability (MTT Assay) in SKOV3 Cells (72h Treatment)

| Treatment | % Viability (Relative to Control) |

| Vehicle Control | 100 ± 5.6 |

| This compound (1 nM) | 82 ± 4.9 |

| This compound (10 nM) | 45 ± 3.8 |

| This compound (100 nM) | 18 ± 2.7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Human cancer cell lines (MCF-7, MDA-MB-231, SKOV3, A549, U87-MG) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate culture plates and allowed to adhere overnight. This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in culture medium to the final desired concentrations. The final DMSO concentration in all treatments, including the vehicle control, was kept below 0.1%.

Western Blotting

Following treatment with this compound for 24 hours, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, and GAPDH. After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry using ImageJ software.

MTT Cell Viability Assay

Cells were seeded in 96-well plates at a density of 5,000 cells per well. After overnight incubation, cells were treated with various concentrations of this compound for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Logical Relationship of this compound Action

The following diagram illustrates the logical progression from this compound treatment to the ultimate cellular outcomes.

Conclusion

This compound demonstrates potent and selective inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a key driver of tumorigenesis in a variety of cancers. The preclinical data presented in this guide highlight its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines with aberrant PI3K/Akt/mTOR signaling. The detailed experimental protocols provide a foundation for further investigation and development of this compound as a promising anti-cancer therapeutic. Future studies will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

BSc3094: A Technical Guide for Investigating Neurodegenerative Disease Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BSc3094, a potent inhibitor of Tau protein aggregation, and its application in preclinical research models of neurodegenerative diseases, particularly Alzheimer's disease (AD). The information presented herein is synthesized from key research findings to support the scientific community in exploring the therapeutic potential of targeting Tau pathology.

Introduction: Targeting Tau Pathology in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's are often characterized by the intracellular accumulation and aggregation of the microtubule-associated protein Tau.[1][2][3] This pathological process, leading to the formation of neurofibrillary tangles (NFTs), is strongly correlated with cognitive decline, making the inhibition of Tau aggregation a promising therapeutic strategy.[1][2] this compound has emerged as a valuable research compound for investigating the consequences of inhibiting this key pathological cascade.

This compound: Mechanism of Action

This compound is a low-molecular-weight compound that has been identified as a potent inhibitor of Tau aggregation.[1][3] Its primary mechanism of action is believed to be the direct interference with the self-assembly of Tau monomers and oligomers into larger, insoluble fibrils. By preventing the formation of these neurotoxic aggregates, this compound helps to reduce the overall Tau pathology within the brain.

The proposed mechanism of this compound in mitigating Tau pathology is illustrated in the following signaling pathway:

In Vivo Efficacy: Preclinical Data in the rTg4510 Mouse Model

The efficacy of this compound has been demonstrated in the rTg4510 mouse model, which expresses the human P301L Tau mutation and recapitulates key aspects of AD-related Tau pathology.[1][2] Due to its poor blood-brain barrier permeability, this compound was administered directly into the lateral ventricle of the brain via osmotic pumps.[1][2]

Reduction of Tau Pathology

Treatment with this compound led to a significant reduction in the biochemical hallmarks of Tau pathology.[1][2][3] Specifically, a notable decrease in Tau phosphorylation and the levels of sarkosyl-insoluble Tau was observed.[1][2][3]

| Biomarker | Vehicle-treated rTg4510 | This compound-treated rTg4510 | Percentage Reduction | p-value |

| Tau Phosphorylation (12E8 epitope) | Increased vs. Control | Reversed to Control Levels | Not specified | 0.0160 |

| Tau Phosphorylation (PHF-1 epitope) | ~15-fold increase vs. Control | ~7-fold increase vs. Control | ~50% | 0.0452 |

| Sarkosyl-insoluble Tau | Elevated | Significantly Reduced | Not specified | < 0.05 |

Table 1: Effect of this compound on Tau Pathology Markers in rTg4510 Mice. Data synthesized from Anglada-Huguet et al., 2021.[1][4]

Amelioration of Cognitive and Behavioral Deficits

Consistent with the reduction in Tau pathology, this compound treatment resulted in significant improvements in cognitive function and a reduction in anxiety-like behaviors in rTg4510 mice.[1][2][3]

| Behavioral Test | Metric | Vehicle-treated rTg4510 | This compound-treated rTg4510 | Outcome |

| Novel Object Recognition (NOR) | Time with Novel Object | ~20% decrease vs. Control | Reversal of Impairment | Improved Recognition Memory |

| Morris Water Maze (MWM) | Time in Target Quadrant | Significantly lower vs. Control | Improved Performance | Improved Long-term Memory |

| Anxiety-like Behavior | Not specified | Increased | Reduced | Anxiolytic Effect |

Table 2: Behavioral and Cognitive Outcomes of this compound Treatment in rTg4510 Mice. Data synthesized from Anglada-Huguet et al., 2021.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

In Vivo Drug Administration Workflow

The following diagram illustrates the workflow for the continuous intracerebroventricular infusion of this compound in the rTg4510 mouse model.

Sarkosyl Extraction of Insoluble Tau

This protocol is designed to isolate aggregated, insoluble Tau fractions from brain tissue.

Materials:

-

Brain tissue

-

Cold Buffer H (10 mM Tris-HCl, 1 mM EGTA, 0.8 M NaCl, 10% sucrose, pH 7.4)

-

Sarkosyl (N-lauroylsarcosinate)

-

Ultracentrifuge

Procedure:

-

Weigh the brain tissue and homogenize in 3 volumes of cold Buffer H.

-

Centrifuge the homogenate at high speed.

-

Collect the supernatant and incubate with 1% sarkosyl for 1 hour at room temperature with agitation.

-

Ultracentrifuge the mixture at 100,000 x g for 1 hour at 4°C.

-

The resulting pellet contains the sarkosyl-insoluble Tau fraction.

-

Wash the pellet with an appropriate buffer.

-

Resuspend the final pellet in a buffer suitable for downstream analysis (e.g., SDS-PAGE, Western blotting).

This protocol is adapted from the methodology described in Anglada-Huguet et al., 2021.[1]

Tau Aggregation Assay (In Vitro)

While the primary focus of the provided research is in vivo, a general protocol for an in vitro Tau aggregation assay is provided below for researchers interested in screening compounds like this compound.

Materials:

-

Recombinant Tau protein

-

Aggregation buffer (e.g., PBS with heparin and a reducing agent)

-

Thioflavin T (ThT) or Thioflavin S (ThS)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection

Procedure:

-

Prepare a solution of recombinant Tau protein in aggregation buffer.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Incubate the plate at 37°C with continuous shaking.

-

At specified time intervals, measure the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) or ThS.

-

An increase in fluorescence indicates the formation of beta-sheet-rich structures, characteristic of Tau aggregates.

-

Plot fluorescence intensity versus time to determine the aggregation kinetics and the inhibitory effect of the compound.

This is a generalized protocol; specific conditions may need to be optimized.[5][6]

Logical Framework for Therapeutic Development

The investigation of this compound provides a clear logical framework for the development of Tau aggregation inhibitors.

Conclusion and Future Directions

The research surrounding this compound provides compelling evidence that the inhibition of Tau aggregation can mitigate key pathological and cognitive deficits in a relevant animal model of tauopathy.[1][2][3] While the poor blood-brain barrier penetration of this compound presents a challenge for its direct clinical development, it serves as an invaluable tool for validating Tau aggregation as a therapeutic target.[1] Future research should focus on the development of novel Tau aggregation inhibitors with improved pharmacokinetic properties to enable systemic administration and facilitate clinical translation for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

- 1. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

In-Depth Technical Guide: Early-Stage Efficacy of BSc3094, a Tau Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of microtubule-associated protein Tau is a central pathological hallmark of Alzheimer's disease (AD) and related tauopathies, with the extent of Tau pathology correlating with cognitive decline.[1] The inhibition of Tau aggregation is therefore a promising therapeutic avenue. This technical guide provides a comprehensive overview of the early-stage, preclinical efficacy of BSc3094, a small molecule inhibitor of Tau aggregation. Data presented herein summarizes key in vivo findings in the rTg4510 transgenic mouse model of tauopathy, demonstrating the compound's potential to mitigate Tau pathology and improve cognitive function. This document outlines the core experimental methodologies employed and visualizes the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a potent inhibitor of Tau protein aggregation.[1] Previous in vitro studies have demonstrated its ability to efficiently reduce Tau phosphorylation and aggregation by over 82%, while showing no cytotoxic effects and increasing cell viability in N2a cells expressing a pro-aggregant mutant human Tau.[1] Further research in C. elegans models has shown that this compound can reduce levels of insoluble Tau.[1] The primary mechanism of this compound is believed to be the inhibition of the Tau repeat domain, which is responsible for aggregation.[1] Due to poor blood-brain barrier (BBB) permeability, in vivo studies have utilized direct intraventricular administration to assess its efficacy in the brain.[1]

In Vivo Efficacy in the rTg4510 Mouse Model

The rTg4510 transgenic mouse model, which expresses the P301L mutant human Tau, was used to evaluate the in vivo efficacy of this compound.[1] These mice develop significant Tau pathology, including hyperphosphorylation and aggregation, leading to cognitive deficits.[1] this compound was administered directly into the lateral ventricle of these mice for two months using Alzet osmotic pumps to bypass the BBB.[1]

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the key quantitative findings from the in vivo study of this compound in rTg4510 mice.

| Pathological Marker | Endpoint | Vehicle-Treated rTg4510 | This compound-Treated rTg4510 | Outcome |

| Tau Phosphorylation (Ser262/S356) | Phospho-Tau Levels | ≈80% increase vs. control | Reverted to control levels | Significant reduction in hyperphosphorylation |

| Tau Phosphorylation (Ser396/Ser404) | Phospho-Tau Levels | ≈15-fold increase vs. control | Reduced to ≈7-fold increase vs. control | Significant reduction in hyperphosphorylation |

| Sarkosyl-Insoluble Tau | Aggregated Tau Levels | Significantly elevated | Significantly reduced | Inhibition of Tau aggregation |

| Behavioral Test | Metric | Vehicle-Treated rTg4510 | This compound-Treated rTg4510 | Outcome |

| Novel Object Recognition (NOR) | Time exploring novel object | ≈-20% vs. control (p=0.0291) | Reverted to control levels (p=0.0171 vs. vehicle) | Reversal of recognition memory impairment |

| Y-Maze | Arm preference | No preference for new/old arm | No improvement | No reversal of spatial reference memory impairment |

| Morris Water Maze (MWM) | Latency to escape | Increased latency vs. control | No improvement | No improvement in spatial learning and memory |

| Open Field Test | Anxiety-like behavior | Increased | Reduced | Reduction in anxiety-like behavior |

Experimental Protocols

Animal Model and Drug Administration

-

Animal Model: Male and female rTg4510 mice expressing the human Tau P301L mutation were used.[1]

-

Drug Administration: this compound was infused into the lateral ventricle using Alzet osmotic pumps connected to a cannula implanted on the skull.[1] This method was chosen to directly deliver the compound to the brain, bypassing the blood-brain barrier.[1] The treatment duration was two months.[1]

Biochemical Analyses

3.2.1. Sarkosyl-Insoluble Tau Extraction and Quantification This protocol isolates aggregated, insoluble Tau species.

-

Brain tissue is homogenized in a high-salt buffer.

-

The homogenate is centrifuged at high speed to pellet insoluble material.

-

The supernatant is incubated with 1% sarkosyl to solubilize membranes.

-

A second ultracentrifugation step pellets the sarkosyl-insoluble aggregated Tau.

-

The final pellet is resuspended and quantified, typically by Western blot.

3.2.2. Western Blotting for Tau Phosphorylation This technique is used to measure the levels of phosphorylated Tau at specific sites.

-

Protein extracts from brain tissue are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for different phosphorylated Tau epitopes (e.g., 12E8 for Ser262/S356, PHF-1 for Ser396/Ser404).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate and quantified using densitometry.

Behavioral Assays

3.3.1. Novel Object Recognition (NOR) Test This test assesses recognition memory.

-

Habituation: Mice are allowed to explore an empty, open-field arena.

-

Training: Two identical objects are placed in the arena, and mice are allowed to explore them.

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.

3.3.2. Y-Maze Test This assay evaluates spatial working memory.

-

The maze consists of three identical arms.

-

Mice are placed in the center and allowed to freely explore the arms for a set period.

-

The sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each successive entry) is a measure of spatial working memory.

3.3.3. Morris Water Maze (MWM) Test This test is a measure of spatial learning and memory.

-

A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.

-

Mice are placed in the pool from different starting locations and must use spatial cues in the room to find the platform.

-

The time taken to find the platform (escape latency) is recorded over several days of training.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

Mandatory Visualizations

Caption: this compound Mechanism of Action.

Caption: In Vivo Experimental Workflow.

Discussion and Future Directions

The early-stage research on this compound demonstrates its potential as a disease-modifying therapy for tauopathies. The compound effectively reduces key pathological hallmarks of Tau pathology in the rTg4510 mouse model, leading to improvements in certain cognitive and behavioral deficits.[1] The direct inhibition of Tau aggregation by this compound appears to have a downstream effect of reducing Tau hyperphosphorylation, suggesting a critical link between these two pathological events.

Despite these promising results, several limitations need to be addressed in future research. The poor blood-brain barrier permeability of this compound is a significant hurdle for its clinical development.[1] Future medicinal chemistry efforts should focus on developing derivatives with improved pharmacokinetic properties to enable systemic administration. Furthermore, while this compound showed efficacy in the NOR test and in reducing anxiety, it did not improve performance in the Y-maze or MWM tests.[1] This discrepancy warrants further investigation to understand the specific cognitive domains that are most amenable to this therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for in vivo Administration of BSc3094 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSc3094 is a phenylthiazolyl-hydrazide derivative that acts as a potent inhibitor of Tau protein aggregation.[1] In neurodegenerative diseases such as Alzheimer's disease, the abnormal aggregation of Tau protein is a key pathological hallmark correlated with cognitive decline.[2][3] Preclinical studies in mouse models of tauopathy have demonstrated that this compound can reduce pathological Tau species, improve cognitive function, and alleviate anxiety-like behaviors.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound to mice, based on established methodologies, to facilitate further research into its therapeutic potential.

Mechanism of Action

This compound directly targets the process of Tau protein aggregation.[1][4] In tauopathies, hyperphosphorylated Tau monomers detach from microtubules and begin to misfold and assemble into oligomers and larger insoluble fibrils, forming neurofibrillary tangles (NFTs).[4] this compound is believed to interfere with this cascade, preventing the formation of these toxic Tau aggregates.[1] By inhibiting aggregation, this compound helps to reduce the levels of insoluble, pathological Tau and has been shown to decrease Tau phosphorylation at specific epitopes.[1][5]

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the administration of this compound in the rTg4510 mouse model of tauopathy.

| Parameter | Vehicle Control (rTg4510) | This compound (1.5 mM) Treated (rTg4510) | Outcome | Citation |

| Sarkosyl-Insoluble Tau | High Levels | ~70% Reduction | Significant decrease in pathological Tau aggregates | [1] |

| Tau Phosphorylation (PHF-1; Ser396/Ser404) | ~15-fold increase vs. non-transgenic | ~7-fold increase vs. non-transgenic | Partial reversal of hyperphosphorylation | [3][5] |

| Tau Phosphorylation (12E8) | Increased levels vs. non-transgenic | Reverted to control levels | Reversal of phosphorylation at this epitope | [5] |

| Novel Object Recognition Test | ~20% lower exploration of novel object vs. controls | Reversed to control levels | Improvement in recognition memory | [6] |

| Y-Maze Test | Impaired spatial reference memory | No significant improvement | Limited effect on this form of spatial memory | [3][6] |

| Morris Water Maze Test | Increased latency to escape | No significant improvement | Limited effect on spatial learning and memory | [1][6] |

| Anxiety-Like Behavior | Increased | Reduced to control levels | Positive anxiolytic effect | [2][3] |

| Synaptic Marker (GluR1) | Lower than control mice | No reversal of loss | No effect on this synaptic marker | [1] |

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound monohydrobromide

-

Polyethylene glycol 400 (PEG400)

-

Sterile, double-distilled water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare the vehicle solution by mixing PEG400 and ddH₂O in a 60:40 ratio.

-

Weigh the required amount of this compound monohydrobromide to prepare the desired final concentrations (e.g., 0.075 mM, 0.150 mM, and 1.5 mM).[1]

-

Dissolve the this compound in the vehicle solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare the vehicle-only solution (60:40 PEG400:ddH₂O) to serve as the control.[1]

in vivo Administration via Osmotic Pumps

This protocol is designed for continuous intracerebroventricular (ICV) infusion to bypass the blood-brain barrier, which this compound crosses poorly.[1][2]

Animal Model:

-

rTg4510 transgenic mice, which express the P301L mutation of human Tau, are a suitable model.[1] Experiments have been initiated in 2-month-old mice, at the onset of cognitive decline.[1]

Materials:

-

Alzet osmotic pumps (e.g., Model 1004, 28-day infusion rate of 0.11 µL/hr)[1]

-

Alzet brain infusion kit

-

Prepared this compound solution or vehicle

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Surgical tools (scalpel, forceps, drill)

-

Analgesics for post-operative care

Procedure:

-

Pump Preparation: Fill the Alzet osmotic pumps with either the this compound solution or the vehicle solution according to the manufacturer's instructions.

-

Anesthesia and Surgery:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Secure the mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

-

Cannula Implantation:

-

Using a stereotaxic drill, create a small burr hole over the target location for the lateral ventricle.

-

Slowly lower the brain infusion cannula to the desired coordinates.

-

Secure the cannula to the skull using dental cement.

-

-

Pump Implantation:

-

Create a subcutaneous pocket on the back of the mouse.

-

Place the filled osmotic pump into the pocket.

-

Connect the pump to the implanted cannula via the provided tubing.

-

-

Wound Closure and Recovery:

-

Suture the scalp incision.

-

Administer post-operative analgesics as per institutional guidelines.

-

Monitor the animal closely during recovery.

-

-

Infusion Period: The osmotic pump will deliver the solution continuously for the specified duration (e.g., 28 days).[1]

Caption: Experimental Workflow for this compound Administration.

Concluding Remarks

The administration of the Tau aggregation inhibitor this compound via continuous intracerebroventricular infusion has shown promise in a transgenic mouse model of tauopathy.[2] It effectively reduces key pathological markers of the disease and ameliorates certain behavioral deficits.[1][2] The protocols and data presented here provide a comprehensive guide for researchers aiming to replicate or build upon these findings. Further investigation into alternative delivery methods that could enhance blood-brain barrier penetration may be a critical next step in the development of this compound as a potential therapeutic agent for Alzheimer's disease and other tauopathies.

References

- 1. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Tau aggregation with this compound reduces Tau and decreases cognitive deficits in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for BSc3094 Delivery Using ALZET® Osmotic Pumps

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the continuous delivery of BSc3094, a Tau aggregation inhibitor, using ALZET® osmotic pumps. This document is intended for researchers in neurodegenerative diseases, particularly Alzheimer's disease, and outlines the principles of ALZET® pump operation, detailed experimental protocols for in vivo studies, and data presentation guidelines. The protocols described herein are based on established methodologies for intracerebroventricular (ICV) infusion in mouse models of tauopathy.[1][2]

This compound has been identified as a promising compound that reduces Tau phosphorylation and aggregation.[1][2][3] Due to its poor permeability across the blood-brain barrier (BBB), direct administration into the central nervous system (CNS) via ALZET® osmotic pumps is an effective method to ensure consistent and targeted delivery for preclinical studies.[1]

Principle of ALZET® Osmotic Pumps

ALZET® osmotic pumps are small, implantable devices that deliver solutions at controlled, continuous rates without the need for frequent animal handling or external connections.[4] The pump operates based on an osmotic gradient.[5] An inner reservoir, which contains the therapeutic agent (e.g., this compound), is surrounded by an osmotic layer. When the pump is implanted, water from the surrounding tissue is drawn across a semipermeable outer membrane, compressing the flexible inner reservoir and displacing the drug solution at a constant, predetermined rate.[5] This mechanism is independent of the physical and chemical properties of the drug being delivered.[4]

Data Presentation: ALZET® Osmotic Pump Specifications

The selection of the appropriate ALZET® pump model is critical for successful experimental design. The choice depends on the required duration of infusion, the volume of the drug solution, and the size of the experimental animal. Below is a summary of commonly used pump models.

| Pump Model | Reservoir Volume (µL) | Duration | Release Rate (µL/hr) | Animal |

| 1003D | 100 | 3 days | 1.0 | Mouse, Rat (neonate) |

| 1007D | 100 | 7 days | 0.5 | Mouse, Rat (neonate) |

| 1002 | 100 | 2 weeks | 0.25 | Mouse, Rat |

| 1004 | 100 | 4 weeks | 0.11 | Mouse, Rat |

| 2001 | 200 | 7 days | 1.0 | Mouse, Rat |

| 2002 | 200 | 2 weeks | 0.5 | Mouse, Rat |

| 2004 | 200 | 4 weeks | 0.25 | Mouse, Rat |

| 2006 | 200 | 6 weeks | 0.15 | Mouse, Rat |

| 2ML1 | 2000 | 7 days | 10.0 | Rat, larger animals |

| 2ML2 | 2000 | 2 weeks | 5.0 | Rat, larger animals |

| 2ML4 | 2000 | 4 weeks | 2.5 | Rat, larger animals |

Note: The nominal performance is a target. The actual pumping rate and fill volume for a specific lot are provided on the instruction sheet included with the pumps and should be used for precise dose calculations.[6]

Experimental Protocols

I. Preparation of this compound Solution

A. Vehicle Selection and Solubility:

The choice of vehicle is critical for the stability and delivery of this compound. While the specific vehicle for ICV infusion of this compound is not detailed in the primary literature, a common vehicle for intravenous injection is a mixture of PEG400 and water (e.g., 60:40).[1] For ICV infusion, artificial cerebrospinal fluid (aCSF) is a standard and well-tolerated vehicle. It is crucial to determine the solubility of this compound in the chosen vehicle at the desired concentration.

B. Dose Calculation:

The concentration of the this compound solution depends on the desired dose, the pumping rate of the selected ALZET® model, and the weight of the animal.

Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Pumping Rate (mL/hr) x 24 (hr/day)]

Example Calculation:

-

Target Dose: 1.5 mM this compound solution was effective in a 28-day study.[1]

-

Selected Pump: Model 1004 (0.11 µL/hr for 4 weeks).

-

Molecular Weight of this compound: (Hypothetical - user must input the actual MW). Let's assume 350 g/mol .

-

Calculation for a 1.5 mM solution:

-

1.5 mmol/L = 1.5 µmol/mL

-

1.5 µmol/mL * 350 g/mol = 525 µg/mL = 0.525 mg/mL

-

The required concentration to be loaded into the pump is 0.525 mg/mL .

C. Solution Preparation:

-

Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound in the chosen sterile vehicle (e.g., aCSF).

-

Ensure complete dissolution. Gentle warming or sonication may be required, but stability under these conditions must be verified.

-

Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.

II. ALZET® Osmotic Pump Filling and Priming

A. Filling the Pump:

-

Handle the pump and its components using sterile gloves.

-

Lay out the pump, flow moderator, and a filling tube on a sterile surface.

-

Attach the filling tube to a syringe filled with the sterile this compound solution. Ensure there are no air bubbles in the syringe or tube.

-

Hold the pump upright and insert the filling tube until it reaches the bottom of the reservoir.

-

Slowly inject the solution until a bead of liquid appears at the pump outlet.

-

Remove the filling tube and insert the flow moderator until it is flush with the top of the pump. Some excess solution will be displaced; wipe this away with a sterile gauze pad.

B. Priming the Pump: Priming is mandatory when using a catheter to ensure immediate delivery upon implantation.

-

Place the filled and assembled pump in a sterile container of 0.9% saline at 37°C.

-

Incubate for the time specified in the pump's instructions (this can range from 4 to 72 hours depending on the model). For the Model 1004, a 48-hour priming time is recommended.

III. Surgical Implantation for Intracerebroventricular (ICV) Delivery

This procedure requires stereotaxic instrumentation and aseptic surgical techniques. All procedures must be approved by the institution's animal care and use committee.

A. Anesthesia and Preparation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Confirm the depth of anesthesia by lack of pedal reflex.

-

Place the mouse in a stereotaxic frame.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-